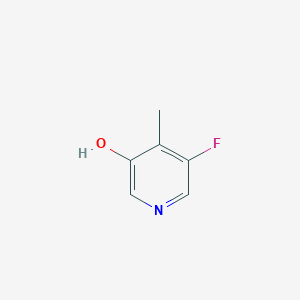

5-Fluoro-4-methyl-3-pyridinol

Description

Properties

Molecular Formula |

C6H6FNO |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

5-fluoro-4-methylpyridin-3-ol |

InChI |

InChI=1S/C6H6FNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |

InChI Key |

JMDFTEWGNYPOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1O)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Fluorine introduction via SNAr is a cornerstone of 5-fluoro-4-methyl-3-pyridinol synthesis. In one approach, methyl 3-nitropyridine-4-carboxylate undergoes nitro-to-fluoro substitution using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at reflux, achieving a 38% yield of methyl 3-fluoropyridine-4-carboxylate. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates. The reaction mechanism involves formation of a Meisenheimer complex, where the nitro group acts as a leaving group (Figure 1).

Reaction Conditions:

-

Substrate: Methyl 3-nitropyridine-4-carboxylate

-

Fluoride Source: CsF (3 equiv)

-

Solvent: Anhydrous DMSO

-

Temperature: 130°C (reflux)

This method’s moderate yield reflects competing side reactions, such as ring decomposition under prolonged heating. Optimization efforts suggest that using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst can improve reaction efficiency.

Halogen Exchange Reactions

Alternative fluorination routes employ halogen exchange, where a chloro or bromo substituent is replaced by fluorine. For example, 2-chloro-5-fluoronicotinic acid serves as a precursor in the synthesis of related fluoropyridines, with chlorine at the 2-position enabling further functionalization. Potassium fluoride (KF) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) facilitates such exchanges, though elevated temperatures (150–180°C) are often required.

Methyl Group Installation at the 4-Position

Friedel-Crafts Alkylation

Hydroxyl Group Formation at the 3-Position

Direct Oxidation

Direct oxidation of methyl groups to hydroxyls remains underexplored for pyridines due to overoxidation risks. However, manganese dioxide (MnO2) in acetone has been used to oxidize benzylic alcohols to ketones in related systems, suggesting potential adaptability.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

-

Starting Material: 3-Nitropyridine-4-carboxylic acid

-

Esterification: Methanol/H2SO4 → methyl ester

-

Methylation: LDA/CH3I → 4-methyl-3-fluoro-pyridine carboxylate

-

Reduction: LiAlH4 → 4-methyl-3-fluoro-pyridinemethanol

-

Oxidation: MnO2 → 5-fluoro-4-methyl-3-pyridinol

Overall Yield: ~22% (estimated)

Route 2: Convergent Synthesis

-

Starting Material: 4-Methylpyridin-3-ol

-

Directed Fluorination: Selectfluor®/CH3CN → 5-fluoro-4-methyl-3-pyridinol

Advantages: Fewer steps; Challenges: Low regioselectivity

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-3-pyridinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Fluoro-4-methyl-3-pyridone.

Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Fluoro-4-methyl-3-pyridinol can yield 5-Fluoro-4-methyl-3-pyridone, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

5-Fluoro-4-methyl-3-pyridinol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Fluorinated pyridines, including 5-Fluoro-4-methyl-3-pyridinol, are investigated for their potential as pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the inhibition or activation of target enzymes, affecting various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

5-Fluoropyridin-3-ol: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.

4-Fluoro-3-methylpyridine:

2-Fluoro-4-methylpyridine: Another fluorinated pyridine with different substitution patterns, leading to distinct chemical behavior

Uniqueness

5-Fluoro-4-methyl-3-pyridinol is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring, which imparts specific electronic and steric effects. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .

Biological Activity

5-Fluoro-4-methyl-3-pyridinol is an organic compound with a pyridine ring that includes a fluorine atom, a methyl group, and a hydroxyl group. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-4-methyl-3-pyridinol can be represented as follows:

This compound features:

- A pyridine ring which enhances its lipophilicity.

- A fluorine atom that can improve bioavailability and metabolic stability.

- A hydroxyl group that may facilitate hydrogen bonding with biological targets.

Research indicates that 5-Fluoro-4-methyl-3-pyridinol interacts with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom is known to enhance the binding affinity to certain biological targets, potentially leading to increased therapeutic effects. The compound's ability to cross biological membranes is critical for its efficacy in vivo.

Antimicrobial Activity

Studies suggest that 5-Fluoro-4-methyl-3-pyridinol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development as an antibiotic agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also demonstrated potential anticancer activity in preclinical studies. It appears to induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of cell cycle regulators. Research indicates that derivatives of this compound may enhance its efficacy against specific cancer types.

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A study conducted on the antibacterial effects of 5-Fluoro-4-methyl-3-pyridinol revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests potential use in treating infections caused by these pathogens.

-

Anticancer Mechanisms

- In vitro studies indicated that treatment with 5-Fluoro-4-methyl-3-pyridinol led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Further analysis showed that the compound induced G2/M phase arrest and apoptosis through caspase activation.

- Neuroprotective Potential

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Fluoro-4-methyl-3-pyridinol | Effective at low doses | IC50 = 15 µM | Apoptosis induction |

| 5-Methyl-3-fluoro-4-pyridinone | Moderate | IC50 = 20 µM | Cell cycle arrest |

| 4-Fluoro-2-methylpyridine | Low | Not established | Unknown |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Fluoro-4-methyl-3-pyridinol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Fluorinated pyridines are typically synthesized via halogenation or nucleophilic aromatic substitution. For example, brominated analogs (e.g., 5-Bromo-4-methylpyridine-3-methanol) can undergo halogen exchange using fluorinating agents like KF or CsF under microwave-assisted conditions to introduce fluorine . Reaction optimization may involve varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., CuI). Purity can be enhanced via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural identity of 5-Fluoro-4-methyl-3-pyridinol using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The fluorine atom induces distinct splitting patterns in H NMR (e.g., coupling constants ~2–3 Hz). F NMR can confirm fluorine substitution (δ ~-120 to -140 ppm). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 142.04), while IR spectroscopy identifies hydroxyl stretches (~3200–3500 cm) .

Q. What are the stability considerations for 5-Fluoro-4-methyl-3-pyridinol under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics via HPLC or UV-Vis spectroscopy. Fluorinated pyridines are sensitive to hydrolysis under acidic/basic conditions. For example, analogs like 5-Fluoro-2-methoxy-3-methylpyridine degrade rapidly at pH <3 or >10, forming defluorinated byproducts. Storage recommendations include inert atmospheres (N) and low temperatures (-20°C) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-Fluoro-4-methyl-3-pyridinol derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For fluoropyridines, data collection at low temperatures (100 K) reduces thermal motion artifacts. Software like SHELX or OLEX2 refines structures, with emphasis on fluorine’s electron density. Comparative analysis with analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) reveals substituent effects on ring planarity .

Q. What strategies address contradictory biological activity data for fluorinated pyridines in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or metabolic instability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate results. For 5-Fluoro-4-methyl-3-pyridinol, compare its logP (calculated via ChemDraw) with active analogs (e.g., 5-Fluorouracil) to assess bioavailability. Molecular docking (AutoDock Vina) can predict binding modes despite experimental variability .

Q. How do fluorinated substituents influence the electronic properties of 5-Fluoro-4-methyl-3-pyridinol in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify electron-withdrawing effects of fluorine. The substituent lowers the π* orbital energy, enhancing electrophilicity. Experimental validation via cyclic voltammetry (e.g., oxidation potentials vs. SCE) correlates with computational data. Comparative studies with non-fluorinated analogs (e.g., 4-methyl-3-pyridinol) highlight fluorine’s role in redox behavior .

Q. What advanced purification techniques resolve co-eluting impurities in 5-Fluoro-4-methyl-3-pyridinol synthesis?

- Methodological Answer : Preparative HPLC with a C18 column (ACN/water + 0.1% TFA) separates polar byproducts. For halogenated impurities (e.g., residual Br from precursor reactions), ion-pair chromatography (e.g., tetrabutylammonium bromide) improves resolution. LC-MS monitors purity (>98%) and identifies impurities via fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for 5-Fluoro-4-methyl-3-pyridinol in different solvent systems?

- Methodological Answer : Solubility discrepancies often stem from crystallinity differences (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to characterize physical forms. Hansen solubility parameters (HSPiP software) predict optimal solvents (e.g., ethanol or acetone). Experimental validation via gravimetric analysis (saturation concentration at 25°C) resolves contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.